molecular formula C17H21ClN4O2 B7058639 1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-(2-methyl-5-propylpyrazol-3-yl)urea

1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-(2-methyl-5-propylpyrazol-3-yl)urea

Cat. No.: B7058639
M. Wt: 348.8 g/mol
InChI Key: KUMNFXVJXXZEEX-UHFFFAOYSA-N
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Description

1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-(2-methyl-5-propylpyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-(2-methyl-5-propylpyrazol-3-yl)urea typically involves the reaction of 8-chloro-3,4-dihydro-2H-chromen-4-amine with 2-methyl-5-propylpyrazole-3-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-(2-methyl-5-propylpyrazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-(2-methyl-5-propylpyrazol-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-(2-methyl-5-propylpyrazol-3-yl)amine
  • 1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-(2-methyl-5-propylpyrazol-3-yl)carbamate

Uniqueness

1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-(2-methyl-5-propylpyrazol-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

1-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-3-(2-methyl-5-propylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-3-5-11-10-15(22(2)21-11)20-17(23)19-14-8-9-24-16-12(14)6-4-7-13(16)18/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMNFXVJXXZEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)NC(=O)NC2CCOC3=C2C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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